1-Cyclopropyl-3-[(3-methoxyphenyl)methyl]-1,3-dihydro-2lambda6,1,3-benzothiadiazole-2,2-dione
Description
1-Cyclopropyl-3-[(3-methoxyphenyl)methyl]-1,3-dihydro-2λ⁶,1,3-benzothiadiazole-2,2-dione is a benzothiadiazole dione derivative characterized by a bicyclic core structure incorporating sulfur and nitrogen atoms. The compound features a cyclopropyl group at the N1 position and a 3-methoxyphenylmethyl substituent at the N3 position.
Properties
IUPAC Name |
3-cyclopropyl-1-[(3-methoxyphenyl)methyl]-2λ6,1,3-benzothiadiazole 2,2-dioxide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N2O3S/c1-22-15-6-4-5-13(11-15)12-18-16-7-2-3-8-17(16)19(14-9-10-14)23(18,20)21/h2-8,11,14H,9-10,12H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BVVNHNQZJSHWKA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)CN2C3=CC=CC=C3N(S2(=O)=O)C4CC4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Comparison with Structural Analogs
Table 1: Structural and Physicochemical Comparison of Benzothiadiazole Diones
Key Observations:
- Substituent Effects: Cyclopropyl vs. 3-Methoxyphenylmethyl vs. 4-Fluorophenylmethyl: The 3-methoxy group (electron-donating) may enhance π-π stacking interactions, whereas the 4-fluoro substituent () offers electron-withdrawing effects, altering electronic distribution .
- Physicochemical Properties :
- Bulkier substituents (e.g., cyclohexylmethyl in ) increase molecular weight and lipophilicity, impacting bioavailability.
Q & A
Q. What are the recommended synthetic routes for this compound, and how can reaction conditions be optimized to improve yield?
Methodological Answer: Synthesis typically involves multi-step approaches:
- Core Formation: Cyclization of o-phenylenediamine derivatives with sulfur/nitrogen sources (e.g., S₂Cl₂) to form the benzothiadiazole core.
- Substituent Introduction: Coupling reactions (e.g., Stille or Suzuki coupling) for attaching the cyclopropyl and 3-methoxyphenylmethyl groups. For example, palladium-catalyzed Stille coupling under inert atmosphere (N₂) in THF at 60–90°C achieves high yields (85%) .
- Optimization: Adjust solvent polarity (DMF for polar intermediates), catalyst loading (1–5 mol% Pd(PPh₃)₂Cl₂), and reaction time (24–48 hr). Monitor via TLC and purify via silica gel chromatography .
Q. Which analytical techniques are most effective for confirming the structure and purity of this compound?
Methodological Answer:
- Structural Confirmation:
- Purity Assessment:
Advanced Research Questions
Q. How does the electron-deficient benzothiadiazole core influence electronic properties in material science applications?
Methodological Answer: The benzothiadiazole core acts as a strong electron-acceptor, enabling:
- Charge-Transfer Complexes: In donor-acceptor-donor (D-A-D) architectures, it enhances π-conjugation and reduces bandgap (1.8–2.2 eV via UV-Vis) for organic semiconductors .
- Electrochemical Analysis: Cyclic voltammetry shows reduction potentials at −1.2 to −1.5 V (vs. Ag/Ag⁺), confirming electron affinity.
- Optoelectronic Applications: High molar extinction coefficients (ε > 10⁴ L·mol⁻¹·cm⁻¹) and fluorescence quantum yields (Φ = 0.4–0.6) make it suitable for solar cells .
Q. What strategies can be employed to study the pharmacological mechanisms of this compound in vitro?
Methodological Answer:
- Enzyme Inhibition Assays: Test IC₅₀ values against kinases (e.g., EGFR) using fluorescence-based ADP-Glo™ kits.
- Molecular Docking: Use AutoDock Vina to predict binding modes with target proteins (e.g., PDB: 1M17). Validate with MD simulations (AMBER force field) .
- Cellular Uptake Studies: Label the compound with FITC and image via confocal microscopy (λₑₓ = 488 nm). Quantify intracellular accumulation using flow cytometry .
Q. How can the self-assembly behavior of benzothiadiazole derivatives be evaluated in solution?
Methodological Answer:
- Morphological Analysis: Use TEM (20 kV, negative staining) and AFM (tapping mode) to visualize nanofiber or crystalline structures.
- Spectroscopic Monitoring: UV-Vis (aggregation-induced shifts at 450–500 nm) and fluorescence quenching studies in THF/water mixtures (1:9 v/v).
- Crystallography: Single-crystal XRD reveals π-π stacking distances (3.4–3.6 Å) and H-bonding motifs .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
